3-Methylquinolin-5-amine
Overview
Description
3-Methylquinolin-5-amine (3-MQA) is a compound with the molecular formula C10H10N2. It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve the use of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The ‘3-Methyl’ indicates a methyl group (-CH3) attached to the third carbon of the quinoline structure, and the ‘5-amine’ indicates an amine group (-NH2) attached to the fifth carbon.Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Antibacterial Properties
3-Methylquinolin-5-amine and its derivatives have been explored for their antibacterial properties. In a study, novel 5-amino-6-methylquinoline carboxylic acid, synthesized from 2,3,4-trifluoroaniline, demonstrated promising antibacterial potency comparable to ciprofloxacin, highlighting the potential of these compounds in antibacterial applications (Hong, Se-Ho, & Kim, 1997). Additionally, secondary and tertiary amines containing 2-chloro-6-methylquinoline showed significant antifungal and antibacterial activities, emphasizing their potential in combating various microbial infections (Kumar, Bawa, Kaushik, & Panda, 2011).
Dopaminergic and Serotonergic Activities
Research has also been conducted on the dopaminergic and serotonergic activities of compounds derived from this compound. One study found that (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a potent dopamine agonist, undergoes metabolic transformations leading to derivatives with comparable in vivo activity and good dopaminergic (D2) and serotonergic (5HT1A) activities (Heier et al., 1997).
Potential in Parkinson's Disease Research
A study identified 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline as endogenous amines in non-treated rat brains. These amines might be involved in inducing parkinsonism, suggesting a potential research avenue in understanding Parkinson's disease (Kohno, Ohta, & Hirobe, 1986).
Synthesis and Reactions
Studies have shown the utility of this compound in various synthetic processes. For instance, cyclic amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with specific substrates, demonstrating their importance in organic synthesis (Paul, Adili, & Seidel, 2019). Another study explored the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, revealing their potential in synthesizing novel compounds with cytotoxic properties (Jeong et al., 2017).
Ligand-Free Iron Catalysis
In the realm of catalysis, this compound derivatives have been utilized in ligand-free iron-catalyzed benzylic C(sp3)–H amination, demonstrating their versatility in synthetic chemistry (Bao, Cao, Liu, & Zhu, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The primary targets of these compounds are often dependent on the specific derivative and its functional groups .
Mode of Action
For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a study involving quinoline amines, specifically 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Biochemical Properties
3-Methylquinolin-5-amine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
3-methylquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZRMIOPJNBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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